2-Methoxyphenethylmagnesium bromide

Grignard reagent ortho-substituent effect nucleophilic addition

Researchers requiring reliable installation of the 2-methoxyphenethyl moiety often face supply inconsistencies for this specific ortho-substituted Grignard isomer, where substitution with meta or para isomers yields incorrect products. Procure this reagent as a 0.5 M solution in THF or 2-MeTHF to ensure structural fidelity in your synthetic sequence. - Ortho-methoxy chelation with the magnesium center modulates nucleophilicity, suppressing enolization side reactions for cleaner profiles with enolizable ketones. - The bromide counterion provides higher reactivity than the chloride analog, critical for additions to sterically hindered or deactivated carbonyl electrophiles. - The 2-MeTHF formulation option enables nucleophilic additions at elevated temperatures (up to 80°C) and simplifies aqueous workup due to reduced water miscibility.

Molecular Formula C9H11BrMgO
Molecular Weight 239.39 g/mol
CAS No. 123427-77-0
Cat. No. B055735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyphenethylmagnesium bromide
CAS123427-77-0
Synonyms2-METHOXYPHENETHYLMAGNESIUM BROMIDE
Molecular FormulaC9H11BrMgO
Molecular Weight239.39 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C[CH2-].[Mg+2].[Br-]
InChIInChI=1S/C9H11O.BrH.Mg/c1-3-8-6-4-5-7-9(8)10-2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1
InChIKeyDGFXMCSIPLCZMA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyphenethylmagnesium bromide Procurement Guide


2-Methoxyphenethylmagnesium bromide (CAS 123427-77-0) is an organomagnesium Grignard reagent characterized by a 2-methoxyphenethyl moiety bonded to magnesium bromide . The compound has molecular formula C9H11BrMgO and molecular weight 239.39 g/mol, with the ortho-methoxy substitution conferring distinct electron-donating and chelation properties that influence nucleophilic reactivity . Commercially supplied as 0.5 M solutions in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) , this reagent serves as a robust carbon nucleophile for carbon-carbon bond formation with carbonyl electrophiles, enabling the construction of phenethyl alcohol derivatives bearing ortho-methoxy functionality .

Workflow Grignard nucleophile for ortho-methoxy phenethyl alcohol synthesis
Formulation 0.5 M in THF or 2-MeTHF Solvent choice influences reaction temperature and workup
Reactivity Ortho-methoxy chelation controls nucleophilicity

2-Methoxyphenethylmagnesium bromide: Why Substitution Fails


Generic substitution of 2-methoxyphenethylmagnesium bromide with positional isomers (3-methoxy or 4-methoxy) or halide variants (chloride) is chemically unsound due to three distinct differentiating factors. First, the ortho-methoxy group in the 2-position enables intramolecular chelation with the magnesium center, altering nucleophilicity and regioselectivity relative to the meta and para isomers . Second, the bromide counterion confers higher reactivity in nucleophilic additions compared to the corresponding chloride analog due to lower Mg–X bond dissociation energy [1]. Third, 2-methoxyphenethylmagnesium bromide is commercially available in 2-MeTHF as an alternative solvent to THF, a formulation option not uniformly accessible for the 3-methoxy and 4-methoxy positional isomers . Each of these differentiating dimensions carries quantifiable procurement and synthetic consequences detailed below.

!
Positional isomer mismatch: 3-methoxy and 4-methoxy isomers lack ortho-chelation; reactivity and selectivity may shift significantly.
!
Halide counterion effect: Chloride analog may exhibit lower nucleophilicity, requiring higher temperatures or failing with less reactive electrophiles.
!
Solvent availability gap: 2-MeTHF formulation is not uniformly offered for meta/para isomers, limiting high-temperature process options.

2-Methoxyphenethylmagnesium bromide Differentiating Evidence


Ortho-Methoxy Chelation Controls Reactivity

The ortho-methoxy group in 2-methoxyphenethylmagnesium bromide establishes intramolecular chelation with the magnesium center, a structural feature absent in the 3-methoxy (meta) and 4-methoxy (para) positional isomers . This chelation reduces the electrophilicity of the magnesium atom, which can attenuate nucleophilicity in a quantifiable manner and alter reaction selectivity profiles relative to non-chelating isomers . While direct head-to-head yield or selectivity comparisons across positional isomers have not been published in accessible literature, the chelation effect is a well-established class-level inference for ortho-alkoxy-substituted aryl Grignard reagents that predicts differential reactivity outcomes [1].

Ortho‑Methoxy Chelation
Class‑level
Ortho: chelation‑competent
Meta/Para: no effective Mg coordination
Reported chelation‑controlled reactivity; may not transfer to non‑chelating isomers.
Inferred from ortho‑alkoxy Grignard class behavior.
Grignard reagent ortho-substituent effect nucleophilic addition chelation control

Bromide vs. Chloride: Higher Nucleophilic Reactivity

2-Methoxyphenethylmagnesium bromide (Mg–Br bond) exhibits higher nucleophilic reactivity than its chloride analog 4-methoxyphenethylmagnesium chloride (CAS 211115-05-8, Mg–Cl bond) due to the lower bond dissociation energy of Mg–Br relative to Mg–Cl . This halide-dependent reactivity is a class-level characteristic of Grignard reagents: bromide variants typically initiate nucleophilic addition to carbonyl electrophiles at lower temperatures and with faster kinetics than the corresponding chloride variants [1]. The reactivity difference translates into practical synthetic advantages, including the ability to engage less electrophilic carbonyl partners and reduced requirement for thermal activation .

Bromide vs. Chloride
Class‑level
Bromide (Mg–Br) > Chloride (Mg–Cl)
Lower bond dissociation energy
Higher nucleophilic reactivity may support additions to weaker electrophiles.
General Grignard halide trend; specific kinetic data unavailable.
Grignard reagent halide effect nucleophilicity reactivity comparison

2-MeTHF: Superior Safety and Sustainability vs. THF

2-Methoxyphenethylmagnesium bromide is commercially supplied as a 0.5 M solution in 2-methyltetrahydrofuran (2-MeTHF) with 97.0% purity, in addition to the standard THF formulation . 2-MeTHF is derived from renewable furfural and offers quantifiably superior safety and operational characteristics compared to THF: higher boiling point (80°C vs. 66°C for THF), reduced water miscibility, and lower peroxide formation propensity during storage [1]. The 2-MeTHF formulation of this compound enables higher-temperature Grignard reactions without refluxing and reduces solvent-water separation challenges during aqueous workup [2].

2‑MeTHF vs. THF
Head‑to‑head
bp 80°C (2‑MeTHF)
Δ +14°C vs. THF (66°C)
Water miscibility 4.4 g/100 mL
Supports higher‑temperature reactions and simplified aqueous workup.
2‑MeTHF from renewable furfural; aligns with green chemistry preferences.
Grignard reagent solvent selection 2-MeTHF green chemistry process safety

Purity Specifications Define Quality Baseline

Commercially supplied 2-methoxyphenethylmagnesium bromide is specified at minimum 95% purity , with some suppliers offering enhanced purity grades of 97.0% for the 2-MeTHF formulation . This purity specification ensures that the active Grignard titer is sufficient for reliable stoichiometric calculations in synthetic protocols. Comparable methoxyphenethyl Grignard reagents are generally offered at equivalent 95% purity specifications, establishing a class-standard procurement quality baseline . For synthetic chemists, this means that substitution among suppliers offering this minimum purity will not introduce uncontrolled variability in reaction stoichiometry.

Purity Specification
Data to verify
≥95% purity (supplier standard)
97.0% available in 2‑MeTHF
Baseline purity supports stoichiometric reliability; verify supplier COA.
No public source; commercial specification only.
Grignard reagent quality specification purity procurement

2-Methoxyphenethylmagnesium bromide Optimal Applications


Ortho-Methoxy Phenethyl Alcohols as CNS Drug Intermediates

The ortho-methoxy substitution pattern in the target compound directly translates into ortho-methoxy phenethyl alcohol products upon nucleophilic addition to aldehydes or ketones, followed by aqueous workup . This structural motif appears in intermediates for CNS-active pharmaceutical candidates where the ortho-methoxy group contributes to receptor binding affinity or metabolic stability. The chelation-attenuated nucleophilicity of the ortho-methoxy Grignard may also suppress undesired side reactions such as enolization with enolizable ketones, providing cleaner reaction profiles compared to non-chelating para-methoxy analogs [1].

High-Temperature Grignard Additions with 2-MeTHF

Process chemists developing scalable Grignard reactions can procure the 2-MeTHF formulation of 2-methoxyphenethylmagnesium bromide to conduct nucleophilic additions at elevated temperatures (up to 80°C) without pressurization . This capability is particularly valuable for additions to sterically hindered or electronically deactivated carbonyl electrophiles that require thermal activation to proceed. The reduced water miscibility of 2-MeTHF relative to THF also simplifies product isolation during aqueous workup, reducing solvent loss and minimizing waste stream volume [1].

Bromide Advantage for Unreactive Electrophiles

In synthetic sequences where electrophilic carbonyl partners demonstrate sluggish reactivity with chloride Grignard reagents, the bromide analog 2-methoxyphenethylmagnesium bromide provides the requisite nucleophilicity to achieve acceptable reaction rates and yields . This scenario commonly arises with aromatic ketones bearing electron-donating substituents, sterically hindered ketones, or reactions conducted at sub-ambient temperatures for stereochemical control [1].

Ortho-Methoxy Regioselective Alkylation

When a synthetic route mandates introduction of a 2-methoxyphenethyl moiety with precise ortho-substitution, substitution with 3-methoxy or 4-methoxy Grignard isomers is chemically invalid, as the product will bear an incorrect substitution pattern . The ortho isomer is the sole reagent capable of installing the 2-methoxyphenethyl group in a single synthetic operation. This application scenario is non-discretionary: the correct positional isomer must be procured to meet the target compound's structural specification [1].

Application
Selection Property
Validation Focus
Ortho‑methoxy phenethyl alcohol synthesis
Chelation‑controlled reactivity; ortho‑methoxy structural motif
Reaction profile comparison vs. non‑chelating isomers
High‑temperature Grignard additions
2‑MeTHF solvent formulation
Thermal activation range and workup efficiency
Nucleophilic addition to hindered/deactivated electrophiles
Bromide counterion reactivity
Reaction rate and temperature requirements
Regioselective ortho‑methoxy phenethyl installation
Positional isomer identity
Structural fidelity to target compound

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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